2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Overview
Description
“2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a compound that contains the 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . It is sold as a dihydrochloride hydrate by Sigma-Aldrich .
Synthesis Analysis
New 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines . The structure-activity relationships revealed that the dimethylaminoethyl group was crucial for high activity .
Molecular Structure Analysis
The molecular formula of “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is C6H12N4 . Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . According to the position of nitrogen atoms, triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .
Chemical Reactions Analysis
The compound “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a part of the 1,2,4-triazole family. The SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Physical And Chemical Properties Analysis
The empirical formula of “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is C6H16Cl2N4O, and its molecular weight is 231.12 . It is sold as a solid form .
Scientific Research Applications
Antioxidant Properties
Synthesis and Characterization : The synthesis of new triazoles, including structures related to 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine, was examined. These compounds showed promising antioxidant activities. (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012)
Antioxidant Properties of Novel Triazoles : Similar research was conducted with triazoles showing high degrees of antioxidant activity. (Ünver, Meydanal, Sancak, Ünlüer, Ustabaş, & Düğdü, 2011)
Structural Characterization and Properties
Molecular Geometry and Vibrational Frequencies : A study on the synthesis and structural characterization of triazole compounds revealed their molecular geometry and vibrational frequencies. (Düğdü, Ünver, Ünlüer, Tanak, Sancak, Köysal, & Işık, 2013)
Coordination Polymers and Structural Analysis : Coordination polymers derived from 1,2,4-triazole ligands were developed, highlighting the potential for constructing novel frameworks. (Hu, Wang, Qian, Peng, & Huang, 2016)
Synthesis and Structural Studies : The structural features of different triazole derivatives were characterized using X-ray diffraction and other spectroscopic methods. (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014)
Antimicrobial and Biological Activities
Antimicrobial Activity of Triazole Derivatives : The synthesis and evaluation of the antimicrobial activity of novel triazole derivatives were conducted, showing potential as antibacterial agents. (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013)
Cancer Cell Migration and Growth Inhibition : Triazole derivatives were synthesized and tested for their effects on cancer cell migration and growth, showing potential in cancer therapy. (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022)
Future Directions
Compounds containing the 1,2,4-triazole ring, such as “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine”, are being extensively researched for their antibacterial potential . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .
properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZOAQNIPAAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.